molecular formula C14H21NO B180614 (1-Benzylazepan-3-yl)methanol CAS No. 109887-33-4

(1-Benzylazepan-3-yl)methanol

Katalognummer B180614
CAS-Nummer: 109887-33-4
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: YFXFXUHBQMBARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzylazepan-3-yl)methanol, also known as Flubromazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.

Wirkmechanismus

(1-Benzylazepan-3-yl)methanol acts on the central nervous system by binding to the GABA-A receptor. It enhances the activity of the GABA neurotransmitter, which leads to an increase in the inhibitory effects of GABA on the brain. This results in a decrease in neuronal activity, leading to the anxiolytic, hypnotic, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease anxiety levels, induce sedation, and promote muscle relaxation. Studies have also reported that it can cause cognitive impairment, memory loss, and respiratory depression at high doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (1-Benzylazepan-3-yl)methanol is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential for abuse and dependence. Therefore, it must be used with caution in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the research on (1-Benzylazepan-3-yl)methanol. One potential direction is the development of new analogs with improved therapeutic properties and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as depression and epilepsy. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential for abuse and dependence.
Conclusion:
In conclusion, this compound is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. Its synthesis method is reliable, and it acts on the central nervous system by binding to the GABA-A receptor. It has several biochemical and physiological effects, including anxiolytic, hypnotic, and muscle relaxant properties. However, it must be used with caution due to its potential for abuse and dependence. There are several future directions for the research on this compound, including the development of new analogs with improved therapeutic properties and the investigation of its potential applications in the treatment of other neurological disorders.

Wissenschaftliche Forschungsanwendungen

(1-Benzylazepan-3-yl)methanol has been studied extensively in the research community due to its potential therapeutic applications. It has been reported to have anxiolytic, hypnotic, and muscle relaxant properties. Studies have also shown that it has potential applications in the treatment of anxiety disorders, insomnia, and muscle spasms.

Eigenschaften

CAS-Nummer

109887-33-4

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

(1-benzylazepan-3-yl)methanol

InChI

InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

InChI-Schlüssel

YFXFXUHBQMBARD-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)CO)CC2=CC=CC=C2

Kanonische SMILES

C1CCN(CC(C1)CO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-2-oxo-azepan-2-carboxylic acid methyl ester (143) (0.2154 g, 0.8243 mmol) dissolved in anhydrous THF (2.9 mL) was added to a stirring suspension of LiAlH4 in THF (1.5 mL) over approx. 1.5 hours. The reaction mixture was stirred overnight. The reaction was judged complete by TLC and was quenched by the sequential addition of H2O (0.4 mL), then 2N NaOH (1.0 mL) and H2O (0.4 mL). The mixture was stirred at room temperature for 30 minutes, then was filtered, dried with Na2SO4, and concentrated in vacuo. Crude material was purified by automated silica gel chromatography with 15:85:5 CH2Cl2:Hexanes:2N NH3 in EtOH to obtain 0.1062 g (59%) of pure (1-benzyl-azepan-3-yl)-methanol (144). 1H NMR (CDCl3) 7.40-7.23 (5H, m), 3.65 (2H, s), 3.54 (1H, dd, J=10.4, 3.5 Hz), 3.43 (1H, dd, J=10.4, 5.4 Hz), 2.82 (1H, J=13.3, 3.1 Hz), 2.77 (2H, m), 2.44 (1H, ddd, J=12.2, 8.6, 3.3 Hz), 1.90-1.45 (6H, m) ppm. 13C NMR (CDCl3, 75 MHz) 139.14, 128.97, 128.14, 126.91, 67.20, 63.85, 58.49, 56.87, 39.59, 29.68, 29.43, 25.23 ppm. LRMS: 219.64.
Quantity
0.2154 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Methyl 1-benzyl-2-oxoperhydroazepine-3-carboxylate (2.39 g, 9.15 mmol) was dissolved in tetrahydrofuran (50 mL). To this solution, lithium aluminum hydride (868 mg, 18.3 mmol) was added and the mixture was stirred for 2 hours while being refluxed. Subsequently, ice water and a 10% aqueous sodium hydroxide solution were added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was then filtered through Celite. The filtrate was extracted with ethyl acetate and the extract washed with brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (Chromatorex NH-DM2035 (Fuji Sylysia Chemical Co., Ltd.) hexane:ethyl acetate=20:1->3:1) gave 1.30 g (65%) of the desired compound as a colorless oil.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.